Lipophilicity Differentiation by Linker-Length Modulated XLogP3
Increasing the alkyl linker length between the amide and phenylthio group from C2 (acetamido) to C3 (propanamido) to C4 (butanamido) systematically modulates computed lipophilicity. The target C3-compound exhibits an intermediate XLogP3-AA of 3.4, compared to 3.5 for the C2 analog and 3.8 for the C4 analog, with a corresponding increase in molecular weight from 326.4 to 340.4 to 354.4 g/mol [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | C2-acetamido analog (CAS 361373-15-1): XLogP3-AA = 3.5; C4-butanamido analog (CAS 851607-00-6): XLogP3-AA = 3.8 |
| Quantified Difference | 0.1 unit lower than C2 analog; 0.4 unit lower than C4 analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
An optimal lipophilicity range is critical for passive membrane permeability and oral bioavailability, making the intermediate XLogP3 value of the C3 compound a differentiated parameter for medicinal chemistry programs prioritizing balanced ADME properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summaries for CID 4458933, CID 600695, and CID 16813684. https://pubchem.ncbi.nlm.nih.gov/. View Source
